molecular formula C12H11NO B1364921 3-(3-Methoxyphenyl)pyridine CAS No. 4373-67-5

3-(3-Methoxyphenyl)pyridine

Cat. No. B1364921
CAS RN: 4373-67-5
M. Wt: 185.22 g/mol
InChI Key: HLBOAQSKBNNHMW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)pyridine is a substituted pyridine . It has a molecular formula of C12H11NO . The kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated .


Synthesis Analysis

A three-step synthesis of fully and differently arylated pyridines has been reported . This process involves the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone in the presence of FeCl3 under air, which affords highly substituted pyridines . The substituents can be easily modified by altering the substrates to obtain tri- and tetraarylpyridines .


Molecular Structure Analysis

The molecular structure of 3-(3-Methoxyphenyl)pyridine consists of a pyridine ring attached to a phenyl ring through a methoxy group . The InChI string is InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 . The canonical SMILES string is COC1=CC=CC(=C1)C2=CN=CC=C2 .


Physical And Chemical Properties Analysis

3-(3-Methoxyphenyl)pyridine has a molecular weight of 185.22 g/mol . It has a topological polar surface area of 22.1 Ų . It has 2 hydrogen bond acceptors and 2 rotatable bonds . The exact mass and monoisotopic mass are 185.084063974 g/mol .

Scientific Research Applications

Fluorescent Sensors

  • Fluorescent Probes for Metal Ions : A study by Hagimori et al. (2011) developed a water-soluble fluorescent probe based on a pyridine-pyridone scaffold for detecting Zn2+. This probe showed enhanced fluorescence in the presence of Zn2+, demonstrating its potential as a selective sensor for zinc ions in aqueous solutions Hagimori et al., 2011.

Molecular Structure and Synthesis

  • Synthesis and Structural Characterization : Al-Refai et al. (2016) synthesized and characterized a pyridine derivative with a complex molecular structure involving a thiophene ring, a methoxyphenyl ring, and a carbonitrile group. This compound was thoroughly examined using various spectroscopic methods and X-ray structure analysis, showcasing the versatility of pyridine derivatives in complex molecule synthesis Al-Refai et al., 2016.

Insecticidal Applications

  • Insecticidal Activities : Bakhite et al. (2014) investigated the insecticidal activity of several pyridine derivatives. They found that one compound exhibited significant aphidicidal activity, approximately four times that of a standard insecticide, acetamiprid. This highlights the potential use of pyridine derivatives in developing new, effective insecticides Bakhite et al., 2014.

DNA Binding and Cytotoxicity Studies

  • DNA Binding and Cytotoxicity : A study by Mushtaque et al. (2016) synthesized a thiourea derivative of pyridine and investigated its DNA binding properties and cytotoxic nature against MCF-7 cell lines. This research contributes to the understanding of how pyridine derivatives interact with biological molecules, potentially leading to therapeutic applications Mushtaque et al., 2016.

Supramolecular Chemistry

  • Intermolecular Interactions : Vishnupriya et al. (2014) explored the intermolecular interaction patterns of three pyridine derivatives. The study demonstrated how slight changes in molecular structure can significantly impact the supramolecular motifs and interaction patterns, important for understanding and designing complex molecular assemblies Vishnupriya et al., 2014.

Fluorescence Modulation

  • Photochromic Applications : Research by Otsuki and Narutaki (2004) showed that derivatives of 3-(3-Methoxyphenyl)pyridine could be used to modulate the fluorescence of zinc-porphyrins through light-triggered photoisomerization. This property can be exploited in developing new fluorescence-based sensors and switches Otsuki and Narutaki, 2004.

properties

IUPAC Name

3-(3-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBOAQSKBNNHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399710
Record name 3-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)pyridine

CAS RN

4373-67-5
Record name 3-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-bromo anisole (17.4 g, 93.03 mmol) was dissolved in 650 mL tetrahydrofuran and 210 mL water in a 2 L round bottom flask equipped with a magnetic stirrer. Diethyl-(3-pyridyl)borane (15.73 g, 106.99 mmol), sodium carbonate (44.4 g, 418.64 mmol) and dichlorobis(triphenylphosphine)palladium (II) (9.8 g, 13.95 mmol) were added and the mixture heated at reflux for 4 h then cooled to ambient temperature. The mixture was diluted with 300 mL water and extracted with diethyl ether (2×300 mL). The extracts were combined and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resultant oil was purified by flash chromatography (1:1 ethyl acetate/hexanes). Product fractions were concentrated under reduced pressure to yield 17.75 g (99%) of the desired compound as a pale yellow oil.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
15.73 g
Type
reactant
Reaction Step Two
Quantity
44.4 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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